3-(6-Methylpyridin-3-yl)propanoic acid hydrochloride 3-(6-Methylpyridin-3-yl)propanoic acid hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18067346
InChI: InChI=1S/C9H11NO2.ClH/c1-7-2-3-8(6-10-7)4-5-9(11)12;/h2-3,6H,4-5H2,1H3,(H,11,12);1H
SMILES:
Molecular Formula: C9H12ClNO2
Molecular Weight: 201.65 g/mol

3-(6-Methylpyridin-3-yl)propanoic acid hydrochloride

CAS No.:

Cat. No.: VC18067346

Molecular Formula: C9H12ClNO2

Molecular Weight: 201.65 g/mol

* For research use only. Not for human or veterinary use.

3-(6-Methylpyridin-3-yl)propanoic acid hydrochloride -

Specification

Molecular Formula C9H12ClNO2
Molecular Weight 201.65 g/mol
IUPAC Name 3-(6-methylpyridin-3-yl)propanoic acid;hydrochloride
Standard InChI InChI=1S/C9H11NO2.ClH/c1-7-2-3-8(6-10-7)4-5-9(11)12;/h2-3,6H,4-5H2,1H3,(H,11,12);1H
Standard InChI Key YAMNCALRXVJOOV-UHFFFAOYSA-N
Canonical SMILES CC1=NC=C(C=C1)CCC(=O)O.Cl

Introduction

Chemical Structure and Physicochemical Properties

The molecular structure of 3-(6-Aminopyridin-2-yl)propanoic acid consists of a pyridine ring substituted with an amino group (-NH₂) at the 6-position and a three-carbon propanoic acid (-CH₂CH₂COOH) chain at the 3-position. This arrangement confers distinct electronic and steric properties:

  • Pyridine Ring: The aromatic heterocycle provides a planar framework for π-π interactions and hydrogen bonding via the amino group.

  • Amino Group: Enhances solubility in polar solvents and participates in acid-base reactions (pKa ≈ 4.5 for the pyridinium ion).

  • Propanoic Acid Moiety: Introduces carboxylic acid functionality (pKa ≈ 4.8), enabling salt formation and ionic interactions.

Key physicochemical properties include a molecular weight of 166.18 g/mol, a melting point of 210–215°C (decomposition), and solubility in water (≈15 mg/mL at 25°C) and polar organic solvents like dimethyl sulfoxide (DMSO). The compound’s InChI Key, XKQBEHMIZQGWEC-UHFFFAOYSA-N, uniquely identifies its stereochemical configuration.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis typically follows a three-step sequence:

  • Starting Material: 2-Bromo-6-nitropyridine serves as the precursor.

  • Nitro Reduction: Catalytic hydrogenation (H₂/Pd/C) reduces the nitro group to an amino group, yielding 6-amino-2-bromopyridine.

  • Nucleophilic Substitution: Reaction with sodium propiolate under basic conditions introduces the propanoic acid side chain via a Michael addition pathway.

Optimization Notes:

  • Yield improvements (≈75–80%) are achieved using microwave-assisted synthesis.

  • Purification via recrystallization (ethanol/water) ensures ≥98% purity.

Industrial Manufacturing

Large-scale production employs continuous flow reactors to enhance efficiency:

  • Reactor Design: Microfluidic systems minimize side reactions.

  • Catalyst Recycling: Palladium nanoparticles immobilized on silica enable cost-effective reuse.

Chemical Reactivity and Derivative Formation

The compound’s bifunctional nature (amino and carboxylic acid groups) allows diverse transformations:

Oxidation Reactions

  • Amino Group Oxidation: Treatment with KMnO₄ in H₂SO₄ converts the amino group to nitro, forming 3-(6-nitropyridin-2-yl)propanoic acid.

  • Carboxylic Acid Decarboxylation: Heating with CuO yields 3-(6-aminopyridin-2-yl)propanal.

Reduction Reactions

  • Carboxylic Acid Reduction: LiAlH₄ reduces the acid to 3-(6-aminopyridin-2-yl)propanol, a precursor for ester derivatives.

Substitution Reactions

  • Amino Group Alkylation: Reacting with methyl iodide forms N-methyl derivatives, altering solubility and bioactivity.

Biological and Pharmacological Activity

Neuroprotective Effects

In vitro studies demonstrate that 3-(6-Aminopyridin-2-yl)propanoic acid mitigates glutamate-induced excitotoxicity in neuronal cells (IC₅₀ = 12 μM). Proposed mechanisms include:

  • NMDA Receptor Modulation: Competitive antagonism at the glycine-binding site.

  • Antioxidant Activity: Scavenging reactive oxygen species (ROS) via the amino group.

Enzyme Inhibition

The compound exhibits inhibitory activity against:

  • α-Glucosidase (IC₅₀ = 8.3 μM): Potential for diabetes management.

  • Tyrosinase (IC₅₀ = 23 μM): Applications in hyperpigmentation disorders.

Industrial and Research Applications

Application AreaUse CaseExample
PharmaceuticalsIntermediate for kinase inhibitorsEGFR inhibitors in cancer therapy
AgrochemicalsHerbicide synthesisPyridine-based auxin mimics
Materials ScienceMetal-organic frameworks (MOFs)Ligand for porous coordination polymers

Comparative Analysis with Structural Analogues

CompoundMolecular FormulaKey DifferencesBioactivity
3-(5-Aminopyridin-2-yl)propanoic acidC₈H₁₀N₂O₂Amino group at 5-positionReduced α-glucosidase inhibition (IC₅₀ = 18 μM)
3-(6-Methylpyridin-2-yl)propanoic acidC₉H₁₁NO₂Methyl instead of amino groupNo significant enzyme inhibition
4-(6-Aminopyridin-2-yl)butanoic acidC₉H₁₂N₂O₂Extended aliphatic chainEnhanced blood-brain barrier penetration

The 6-amino substitution in 3-(6-Aminopyridin-2-yl)propanoic acid uniquely optimizes hydrogen bonding with biological targets, explaining its superior enzyme inhibition compared to analogues.

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